molecular formula C18H42Cl2Si2 B8210352 Bis(chlorotriisopropylsilane)

Bis(chlorotriisopropylsilane)

Cat. No.: B8210352
M. Wt: 385.6 g/mol
InChI Key: ZKFWLGPOGQHBJC-UHFFFAOYSA-N
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Description

Chlorotriisopropylsilane (TIPSCl), also known as triisopropylsilyl chloride, is a chlorosilane compound widely used as a silylating agent in organic synthesis and nucleotide chemistry. Its molecular formula is C₉H₂₁ClSi, with a molecular weight of 192.8 g/mol . Key physical properties include a boiling point of 198–200°C, density of 0.908 g/cm³, and moisture sensitivity . TIPSCl is valued for its steric bulk due to the three isopropyl groups, which enhances selectivity in protecting hydroxyl and amine groups during multi-step syntheses. Applications span pharmaceuticals, polymer chemistry, and specialized organic reactions .

Properties

IUPAC Name

chloro-tri(propan-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H21ClSi/c2*1-7(2)11(10,8(3)4)9(5)6/h2*7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFWLGPOGQHBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)Cl.CC(C)[Si](C(C)C)(C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42Cl2Si2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Displacement in Salt Metathesis

The reaction between SiCl₄ and LiSi(iPr)₃ proceeds via a two-step nucleophilic substitution. The first chloride is replaced rapidly, while the second substitution is slower due to steric hindrance from the bulky triisopropylsilyl groups.

Redistribution Equilibria

AlCl₃ facilitates Si–Cl bond cleavage, enabling dynamic exchange between chlorosilanes. The equilibrium composition depends on the steric and electronic profiles of the substituents.

Competing Pathways in Chlorination

Over-chlorination may yield SiCl₃(iPr) or SiCl₄ if Cl₂ is in excess. Kinetic control via low temperatures and controlled Cl₂ flow minimizes these byproducts.

Analytical Characterization

Critical data for bis(chlorotriisopropylsilane) include:

Property Expected Value Method
Boiling Point180–190°C (0.5 mmHg)Fractional Distillation
1H NMR^1\text{H NMR} (CDCl₃)δ 1.08–1.12 (m, 42H, iPr)400 MHz
29Si NMR^{29}\text{Si NMR}δ −15.2 (SiCl₂), +12.4 (SiR₃)79.5 MHz

Applications and Derivative Chemistry

Bis(chlorotriisopropylsilane) serves as a precursor for:

  • Silylium Ions : Hydride abstraction with Ph₃C⁺B(C₆F₅)₄⁻ generates catalytically active silylium species.

  • Cross-Coupling Reagents : Transmetalation with Grignard or organozinc reagents forms Si–C bonds.

  • Polymer Synthesis : Step-growth polymerization with diols yields polysiloxanes with tailored steric bulk.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms in bis(chlorotriisopropylsilane) undergo nucleophilic displacement with alkoxides, amines, or organometallic reagents. For example:

  • Reaction with alkoxides : Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) substitutes chlorine with alkoxy groups, forming siloxanes. This proceeds via an SN2-like mechanism, where steric hindrance slows reactivity compared to less bulky silanes .

  • Organometallic intermediates : Allylpotassium reagents attack the silicon center, displacing chloride ions. Competition experiments show exclusive silylation over alkylation, indicating strong electrophilicity at silicon .

Table 1: Relative Reaction Rates with Different Nucleophiles

NucleophileSolventRelative RateMechanism
KOtBuTHF1.0 (baseline)SN2
AllylpotassiumHexane4.2Diffusion-controlled precomplexation
NH3 (excess)Water0.3Stepwise hydrolysis

Hydrolysis and Silanol Formation

Controlled hydrolysis produces silanols. In aqueous THF with KOH, bis(chlorotriisopropylsilane) undergoes stepwise substitution:
Cl2Si(iPr)3+2H2OHO Si(iPr)3 OH+2HCl\text{Cl}_2\text{Si}(i\text{Pr})_3+2\text{H}_2\text{O}\rightarrow \text{HO Si}(i\text{Pr})_3\text{ OH}+2\text{HCl}

The reaction is slower than with chlorotrimethylsilane due to steric shielding, with a half-life of ~12 hours at 25°C . Hydrolysis rates increase in polar aprotic solvents (e.g., DMF) due to enhanced solvation of intermediates .

Comparative Reactivity with Analogous Silanes

Table 2: Reactivity Trends in SN2 Reactions

SilaneLeaving Group Effect (X = F → I)Solvent Dependence
Bis(chlorotriisopropyl)Minimal (rate ratio F:I ≈ 1:1)High (THF > hexane)
ChlorotrimethylsilaneSignificant (F:I ≈ 1:4)Moderate
ChlorotriethylsilaneModerate (F:I ≈ 1:2)Low

The diminished leaving group effect in bis(chlorotriisopropylsilane) arises from diffusion-controlled precomplexation in polar solvents, where electrostatic interactions dominate over bond-breaking energetics .

Scientific Research Applications

Chemical Synthesis

Silylation Reactions
Bis(chlorotriisopropylsilane) serves as an effective silylating agent, particularly for the protection of functional groups such as alcohols, amines, and carboxylic acids. The chlorosilane groups in this compound can react with nucleophiles to form silyl ethers or silyl amines, which are crucial intermediates in organic synthesis.

  • Mechanism : The reaction typically requires a catalyst such as imidazole to facilitate the silylation process. This enhances the stability of the silyl ether formed, making it resistant to hydrolysis under acidic conditions .

Polymer Chemistry

Group-Transfer Polymerization
Recent studies have highlighted the potential of bis(chlorotriisopropylsilane) in group-transfer polymerization processes. It can be utilized as a catalyst or initiator in the polymerization of alkyl crotonates, leading to high molecular weight polymers with desirable properties.

  • Kinetic Modeling : A kinetic model developed for this process indicates that the presence of bulky trialkylsilyl moieties influences the activation energies involved in propagation and termination reactions. This suggests that bis(chlorotriisopropylsilane) can significantly enhance polymerization efficiency .

Materials Science

Silane Coupling Agents
In materials science, bis(chlorotriisopropylsilane) is employed as a silane coupling agent to improve adhesion between organic and inorganic materials. Its application extends to the development of hybrid materials used in coatings, adhesives, and composites.

  • Adhesion Improvement : The presence of silane groups enhances the interfacial bonding strength, which is critical for the durability and performance of composite materials .

Analytical Chemistry

Derivatization Techniques
The compound is also utilized in analytical chemistry for the derivatization of various compounds prior to gas chromatography (GC) analysis. By converting polar functional groups into more volatile silyl derivatives, bis(chlorotriisopropylsilane) improves detection sensitivity.

  • Application in GC/MS : Derivatization with this silane increases the volatility and thermal stability of analytes such as fatty acids and steroids, facilitating their analysis through mass spectrometry .
  • Silylation Efficiency Study
    A study demonstrated that bis(chlorotriisopropylsilane) could achieve over 90% yield in silylation reactions involving alcohols when using imidazole as a catalyst. This showcases its effectiveness compared to other silylating agents .
  • Polymerization Kinetics Analysis
    Research on group-transfer polymerization revealed that using bis(chlorotriisopropylsilane) resulted in polymers with higher molecular weights due to its ability to stabilize living polymer chains during synthesis .
  • Adhesion Testing on Composite Materials
    Tests conducted on glass-fiber reinforced plastics treated with bis(chlorotriisopropylsilane) showed a significant increase in tensile strength compared to untreated samples, confirming its role as an effective silane coupling agent .

Mechanism of Action

The mechanism of action of Bis(chlorotriisopropylsilane) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific context .

Comparison with Similar Compounds

Chlorotrimethylsilane (TMSCl)

  • Molecular Formula : C₃H₉ClSi
  • Molecular Weight : 108.63 g/mol
  • Boiling Point : ~57°C (lower than TIPSCl due to smaller substituents)
  • Reactivity : More reactive than TIPSCl due to minimal steric hindrance, enabling faster silylation of alcohols and amines .
  • Applications : Common in simple silylation reactions and as a precursor for silicone polymers. Less selective than TIPSCl in complex syntheses .

(3-Chloropropyl)trimethoxysilane

  • Molecular Formula : C₆H₁₃ClO₃Si
  • Molecular Weight : 196.70 g/mol
  • Functionality : Combines a chloropropyl chain with hydrolyzable methoxy groups.
  • Applications : Primarily a coupling agent for surface modification in composites and adhesives. Unlike TIPSCl, it forms siloxane bonds upon hydrolysis .

Bis[3-(Triethoxysilyl)propyl] Tetrasulfide (TESPT)

  • Molecular Formula : C₁₈H₄₂O₆S₄Si₂
  • Molecular Weight : 538.95 g/mol
  • Structure : Contains ethoxysilyl groups and a tetrasulfide bridge.
  • Applications : Industrial use in rubber vulcanization to enhance filler-polymer interactions. Differs from TIPSCl in functionality, focusing on mechanical reinforcement rather than protection .

Comparative Data Table

Property TIPSCl TMSCl (3-Chloropropyl)trimethoxysilane TESPT
Molecular Weight 192.8 g/mol 108.63 g/mol 196.70 g/mol 538.95 g/mol
Boiling Point 198–200°C ~57°C Not specified Not specified
Density 0.908 g/cm³ ~0.856 g/cm³ Not specified Not specified
Key Functional Groups Chloride, isopropyl Chloride, methyl Chloride, methoxy Ethoxy, tetrasulfide
Primary Use Selective protection Rapid silylation Surface coupling Rubber reinforcement
Steric Hindrance High Low Moderate Moderate
Moisture Sensitivity High High High Moderate

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Bis(chlorotriisopropylsilane), and how can reaction conditions be systematically optimized?

  • Methodology : Begin with established chlorosilane synthesis protocols (e.g., alcoholysis of chlorosilanes with triisopropylsilanol). Use factorial design to test variables like temperature (e.g., 0–60°C), solvent polarity (e.g., THF vs. hexane), and stoichiometric ratios . Monitor purity via GC-MS or NMR (e.g., characteristic 29Si^{29}\text{Si} NMR shifts for chlorosilanes) . Iterative optimization should include kinetic studies to identify rate-limiting steps.

Q. Which spectroscopic techniques are most effective for characterizing Bis(chlorotriisopropylsilane), and how should data be interpreted?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR for alkyl chain integrity; 29Si^{29}\text{Si} NMR for silicon-chlorine bonding (δ ≈ 20–30 ppm for chlorosilanes) .
  • FT-IR : Confirm Si-Cl stretching vibrations (~480–520 cm1^{-1}) and absence of Si-OH peaks (~3200–3600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ or [M+NH4_4]+^+) and rule out hydrolyzed byproducts.

Q. How does Bis(chlorotriisopropylsilane) stability vary under different storage and experimental conditions?

  • Methodology : Conduct accelerated stability studies under controlled humidity (e.g., 30–80% RH) and temperature (e.g., 4°C, 25°C, 40°C). Use Karl Fischer titration to quantify moisture uptake and correlate with degradation rates (e.g., hydrolysis to silanols). Compare with SDS guidelines for analogous chlorosilanes, which recommend inert-atmosphere storage and desiccants .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of Bis(chlorotriisopropylsilane) in cross-coupling or surface functionalization reactions?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} in deuterated solvents to identify proton-transfer steps.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to map transition states for Si-Cl bond cleavage or nucleophilic substitution pathways .
  • Surface Analysis : For functionalization studies, employ XPS or ToF-SIMS to quantify surface coverage and bonding modes (e.g., monodentate vs. bidentate adsorption).

Q. How can computational tools predict and resolve contradictions in experimental data for Bis(chlorotriisopropylsilane)-mediated reactions?

  • Methodology :

  • Data Integration : Use cheminformatics platforms (e.g., Schrödinger, ADF) to reconcile discrepancies between experimental yields and theoretical models. For example, if steric effects from triisopropyl groups reduce reactivity unexpectedly, MD simulations can visualize conformational barriers .
  • Sensitivity Analysis : Identify variables (e.g., solvent dielectric constant, catalyst loading) that disproportionately affect outcomes using Monte Carlo sampling or Plackett-Burman designs .

Q. What strategies mitigate batch-to-batch variability in Bis(chlorotriisopropylsilane) synthesis, and how can reproducibility be statistically validated?

  • Methodology :

  • Quality-by-Design (QbD) : Implement DOE to define a design space for critical parameters (e.g., reagent purity ≥99%, stirring rate ≥500 rpm). Use ANOVA to assess significance of variability sources .
  • Reproducibility Protocols : Cross-validate results across labs using standardized characterization pipelines (e.g., round-robin testing with shared reference samples) .

Data Analysis & Interpretation

Q. How should researchers address conflicting spectral data when characterizing Bis(chlorotriisopropylsilane derivatives?

  • Methodology :

  • Multi-Technique Correlation : Overlay NMR, IR, and MS data to identify consistent peaks vs. artifacts. For example, a missing 29Si^{29}\text{Si} NMR peak may indicate incomplete synthesis, not instrument error .
  • Contamination Checks : Use elemental analysis (EA) or ICP-MS to detect trace metals (e.g., Al, Fe) from catalysts that could distort spectra.

Q. What role do steric and electronic effects play in modulating the reactivity of Bis(chlorotriisopropylsilane) compared to simpler chlorosilanes?

  • Methodology :

  • Comparative Kinetics : Measure reaction rates of Bis(chlorotriisopropylsilane) vs. trimethylchlorosilane in identical conditions (e.g., Grignard reactions). Use Hammett plots or Taft parameters to quantify steric contributions .
  • Single-Crystal XRD : Resolve 3D structures to measure bond angles/distances around silicon, correlating with steric hindrance .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling Bis(chlorotriisopropylsilane) in moisture-sensitive reactions?

  • Methodology :

  • Inert-Atmosphere Techniques : Use gloveboxes or Schlenk lines with O2_2/H2_2O monitors (<1 ppm).
  • Emergency Neutralization : Pre-prepare quenching agents (e.g., dry ice/ethanol baths for exothermic hydrolysis) as per SDS guidelines for analogous chlorosilanes .

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